molecular formula C13H18O5S B14008432 Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate CAS No. 124656-56-0

Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate

Cat. No.: B14008432
CAS No.: 124656-56-0
M. Wt: 286.35 g/mol
InChI Key: USSQYPSSIUMIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by the presence of a benzoate group and a methanesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of a catalyst. One common method is the reaction of 4-hydroxybutyl benzoate with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate undergoes several types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Corresponding amines or thiols derivatives.

Scientific Research Applications

Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

124656-56-0

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

methyl 4-(4-methylsulfonyloxybutyl)benzoate

InChI

InChI=1S/C13H18O5S/c1-17-13(14)12-8-6-11(7-9-12)5-3-4-10-18-19(2,15)16/h6-9H,3-5,10H2,1-2H3

InChI Key

USSQYPSSIUMIQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCOS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.